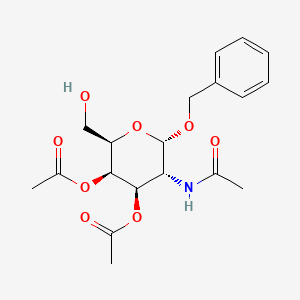

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

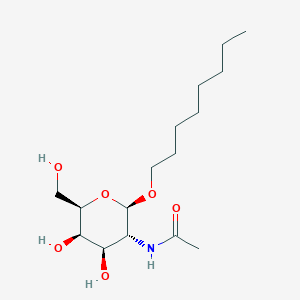

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside (BADG) is a synthetic compound composed of benzyl, acetamido, di-O-acetyl, 2-deoxy, and a-D-galactopyranoside. It is a novel compound that has recently been developed as a potential therapeutic agent for various diseases. BADG is a novel synthetic compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. BADG has been studied extensively in vitro and in vivo, and its potential therapeutic and pharmacological applications have been explored.

Scientific Research Applications

HIV Research

This compound has been used in research related to the Human Immunodeficiency Virus (HIV). It has been found to increase HIV replication and viral outgrowth efficacy in vitro . This could provide novel insights into host restriction mechanisms and O-glycosylation-related therapeutic targets for HIV control strategies .

Inhibition of O-Glycosylation

The compound is known to inhibit O-glycosylation in several cell lines . O-glycosylation is a form of protein modification and plays a crucial role in many biological processes, including protein folding, stability, and function .

Mucin Biosynthesis

It has been used to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 . Mucins are a family of high molecular weight, heavily glycosylated proteins. Alterations in mucin biosynthesis are often associated with malignancies .

Inhibition of 2,3 (O)-sialyltransferase

The compound has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells . Sialyltransferases are critical enzymes in the biosynthesis of sialoglycoconjugates and have been implicated in cancer progression and metastasis .

Substrate for N-acetyl-β-D-glucosaminyltransferase

It has been used as a substrate for N-acetyl-β-D-glucosaminyltransferase . This enzyme plays a key role in the biosynthesis of O-glycans .

Targeted Receptor-Oriented Drug Delivery

The compound has applications in the domain of targeted receptor-oriented drug delivery . This involves the use of specific receptors on the cell surface to deliver drugs to the intended cells or tissues .

Exploration of Cellular Intricacies

It has been used for in-depth exploration of cellular intricacies . This could involve studying the complex interactions and processes within cells .

Mechanism of Action

Target of Action

The primary target of Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside is the enzyme N-acetyl-β-D-glucosaminyltransferase . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates, specifically in the transfer of N-acetyl-D-glucosamine (GlcNAc) from UDP-GlcNAc to specific substrates .

Mode of Action

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside acts as an inhibitor of O-linked glycosylation in a variety of cell lines . It has also been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .

Biochemical Pathways

The compound affects the biochemical pathways involved in the glycosylation of O-glycosidically linked glycoproteins . By inhibiting the enzyme N-acetyl-β-D-glucosaminyltransferase, it disrupts the normal process of adding a GlcNAc molecule to specific substrates . This can lead to changes in the structure and function of the glycoproteins, affecting various cellular processes.

Result of Action

The inhibition of O-linked glycosylation by Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside can lead to changes in the structure and function of glycoproteins . This can disrupt normal cellular processes, potentially leading to various effects at the molecular and cellular levels.

properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17+,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHNTCYTVQANIZ-FQBWVUSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-a-D-galactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]](/img/no-structure.png)

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)